3-Bromo-1-ethyl-1H-1,2,4-triazole 3-Bromo-1-ethyl-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 64907-54-6
VCID: VC5650706
InChI: InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3
SMILES: CCN1C=NC(=N1)Br
Molecular Formula: C4H6BrN3
Molecular Weight: 176.017

3-Bromo-1-ethyl-1H-1,2,4-triazole

CAS No.: 64907-54-6

Cat. No.: VC5650706

Molecular Formula: C4H6BrN3

Molecular Weight: 176.017

* For research use only. Not for human or veterinary use.

3-Bromo-1-ethyl-1H-1,2,4-triazole - 64907-54-6

Specification

CAS No. 64907-54-6
Molecular Formula C4H6BrN3
Molecular Weight 176.017
IUPAC Name 3-bromo-1-ethyl-1,2,4-triazole
Standard InChI InChI=1S/C4H6BrN3/c1-2-8-3-6-4(5)7-8/h3H,2H2,1H3
Standard InChI Key IPDWEAXPUUZRBK-UHFFFAOYSA-N
SMILES CCN1C=NC(=N1)Br

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-bromo-1-ethyl-1H-1,2,4-triazole, reflecting the positions of the ethyl and bromine substituents on the triazole ring. Its molecular formula is C₄H₆BrN₃, with a molecular weight of 176.01 g/mol .

Structural Features

The triazole core consists of three nitrogen atoms and two carbon atoms arranged in a planar, aromatic ring. The ethyl group at N1 introduces steric bulk and lipophilicity, while the bromine at C3 enhances electrophilicity, making the compound reactive toward nucleophilic substitution . Key spectroscopic identifiers include:

  • C-Br stretching vibration in IR spectroscopy near 550 cm⁻¹.

  • ¹H NMR signals for the ethyl group: δ ~1.3–1.5 ppm (CH₃) and δ ~4.2–4.5 ppm (N-CH₂) .

Physical and Chemical Properties

Physicochemical Parameters

Experimental and computed properties include :

PropertyValue
Density1.8 ± 0.1 g/cm³
Boiling Point263.2 ± 23.0 °C (760 mmHg)
Flash Point113.0 ± 22.6 °C
Vapor Pressure0.0 ± 0.5 mmHg (25°C)
LogP (Partition Coefficient)1.09
Polar Surface Area (PSA)30.71 Ų

These properties influence solubility, reactivity, and pharmacokinetic behavior. The moderate LogP value suggests balanced lipophilicity, suitable for drug-like molecules.

Synthetic Pathways and Production

Challenges in Regioselectivity

Achieving regioselective bromination at C3 requires careful control of reaction conditions. Electron-withdrawing groups or protective strategies may direct bromination to the desired position, as observed in related triazole syntheses .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The bromine atom at C3 is susceptible to displacement by nucleophiles (e.g., amines, thiols), forming derivatives such as:

  • 3-Amino-1-ethyl-1H-1,2,4-triazole (via reaction with ammonia).

  • 3-Thio-1-ethyl-1H-1,2,4-triazole (using potassium thiolate).

Oxidation and Reduction

  • Oxidation: Hydrogen peroxide or KMnO₄ may oxidize the triazole ring, though products remain uncharacterized for this derivative.

  • Reduction: LiAlH₄ could hydrogenate the ring, potentially yielding tetrahydropyrimidine analogs .

Compound ClassMIC Range (μg/mL)Target Pathogen
1,2,4-Triazole analogs2–32Mycobacterium tuberculosis

Mechanistic Insights

Triazoles often inhibit enzymes critical for microbial survival. For Mtb, proposed targets include:

  • KatG (Catalase-peroxidase): Essential for isoniazid activation and oxidative stress response. Molecular docking studies correlate triazole binding affinity with antimycobacterial efficacy .

  • Cell Wall Synthesis Enzymes: Analogous to β-lactam antibiotics, triazoles may disrupt peptidoglycan assembly.

Applications in Medicinal Chemistry

Case Study: Cytokine Modulation

In LPS-stimulated PBMCs, related triazoles reduced TNF-α production by 40–60%, suggesting anti-inflammatory applications .

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